molecular formula C10H6ClN3O2S B1608965 5-azidonaphthalene-1-sulfonyl Chloride CAS No. 73936-73-9

5-azidonaphthalene-1-sulfonyl Chloride

Cat. No.: B1608965
CAS No.: 73936-73-9
M. Wt: 267.69 g/mol
InChI Key: SMCAJTAQRWSIGW-UHFFFAOYSA-N
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Description

5-Azidonaphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C10H6ClN3O2S and a molecular weight of 267.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of an azido group (-N3) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azidonaphthalene-1-sulfonyl Chloride can be synthesized from 1-azidonaphthalene-5-sulfonate . The synthesis involves the conversion of the sulfonate group to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Azidonaphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Cycloaddition Reactions: The reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes and are carried out under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Triazoles: Formed by the cycloaddition reaction with alkynes.

Scientific Research Applications

5-Azidonaphthalene-1-sulfonyl Chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azidonaphthalene-1-sulfonyl Chloride involves the reactivity of its functional groups:

    Azido Group: The azido group can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to covalent modification of biomolecules.

    Sulfonyl Chloride Group: The sulfonyl chloride group can react with nucleophiles to form stable sulfonamide or sulfonate linkages, facilitating the attachment of the compound to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azidonaphthalene-1-sulfonyl Chloride is unique due to the presence of both azido and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. The azido group allows for photoaffinity labeling, while the sulfonyl chloride group enables the formation of stable covalent bonds with nucleophiles.

Properties

IUPAC Name

5-azidonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)13-14-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCAJTAQRWSIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376318
Record name 5-azidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73936-73-9
Record name 5-azidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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